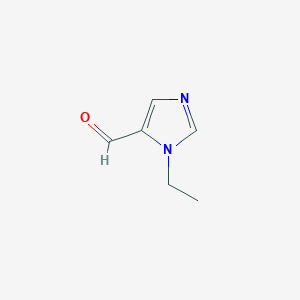

1-Ethyl-1H-imidazole-5-carbaldehyde

描述

Significance of Imidazole (B134444) Ring Systems in Organic Synthesis and Medicinal Chemistry

The imidazole ring is a fundamental structural motif found in numerous biologically important molecules and synthetic compounds. lifechemicals.comfiveable.me Its significance stems from its aromatic nature, ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions. fiveable.mebohrium.com These characteristics make it a versatile building block in the design of molecules with specific biological activities and material properties.

In organic synthesis, imidazoles serve as crucial intermediates and catalysts. lifechemicals.com They are integral to the synthesis of more complex heterocyclic systems and are employed as ligands for transition metal catalysts. fiveable.me The imidazole framework can be readily functionalized, allowing for the creation of a diverse range of derivatives with tailored properties. mdpi.com

From a medicinal chemistry perspective, the imidazole scaffold is present in a wide array of pharmaceuticals. nih.gov Its ability to engage in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, allows imidazole-containing drugs to bind effectively to biological targets. nih.gov

The history of imidazole chemistry dates back to 1858 when Heinrich Debus first synthesized the parent imidazole from glyoxal (B1671930) and formaldehyde (B43269) in ammonia (B1221849). mdpi.comtsijournals.com Initially named "glyoxaline," this discovery laid the groundwork for the exploration of a new class of heterocyclic compounds. mdpi.com Over the decades, the synthesis of imidazole and its derivatives has evolved significantly, with the development of more efficient and versatile methodologies. numberanalytics.com

The recognition of the imidazole ring in naturally occurring biomolecules, such as the amino acid histidine and purines in nucleic acids, propelled further investigation into its chemical and biological roles. fiveable.menih.gov Histidine, with its imidazole side chain, is a crucial component of many proteins and enzymes, playing a vital role in catalysis and biological buffering systems. fiveable.mebohrium.com The discovery of histamine, a biogenic amine derived from histidine, and its role in physiological processes further underscored the importance of the imidazole nucleus. wikipedia.org

In modern drug discovery, the imidazole scaffold remains a highly sought-after structural motif. researchgate.net A multitude of drugs across various therapeutic areas, including antifungal, anticancer, anti-inflammatory, and antiviral agents, incorporate the imidazole ring. nih.govnih.gov The development of the blockbuster anti-ulcer drug cimetidine, which features an imidazole core, marked a significant milestone and further solidified the importance of this heterocycle in medicinal chemistry. researchgate.net The ongoing exploration of imidazole derivatives continues to yield new drug candidates with improved efficacy and selectivity. nih.govresearchgate.net

Beyond pharmaceuticals, imidazole-based compounds are finding increasing applications in material science. lifechemicals.com Their unique properties, such as high thermal stability and ionic conductivity, make them suitable for the development of advanced materials like ionic liquids and polymers. lifechemicals.comnumberanalytics.com Imidazole-functionalized surfaces are also being investigated for applications in catalysis and sensing. numberanalytics.com

Overview of 1-Ethyl-1H-imidazole-5-carbaldehyde within the Imidazole Class

This compound belongs to the class of N-alkylated imidazole carbaldehydes, a group of compounds characterized by an ethyl group attached to one of the nitrogen atoms of the imidazole ring and a formyl (carbaldehyde) group at the 5-position.

The N-alkylation of imidazoles is a common strategy to modify their physical and chemical properties. nih.gov The introduction of an alkyl group on a nitrogen atom can influence the molecule's solubility, lipophilicity, and metabolic stability. In unsymmetrical imidazoles, N-alkylation can lead to the formation of isomeric products, and the regioselectivity of this reaction is influenced by electronic and steric factors of the substituents on the imidazole ring. otago.ac.nz

The carbaldehyde group at the 5-position is a reactive functional group that can participate in a variety of chemical transformations. researchgate.net This makes 5-imidazole carbaldehydes valuable starting materials for the synthesis of more complex imidazole derivatives. researchgate.net The combination of the N-ethyl group and the 5-carbaldehyde functionality in this compound provides a versatile platform for further chemical modifications.

Research on N-alkylated imidazole carbaldehydes, including this compound and its analogs, has been driven by their potential as building blocks in medicinal chemistry. researchgate.net Studies have focused on the synthesis and characterization of these compounds and their subsequent use in the preparation of novel bioactive molecules. For instance, N-alkylation of imidazole derivatives has been explored to generate compounds with antibacterial activity. nih.gov

The reactivity of the carbaldehyde group allows for the introduction of various other functional groups and the construction of larger molecular architectures. Research in this area often involves the development of new synthetic methods to access these compounds and the exploration of their chemical space to identify molecules with interesting biological or material properties.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-ethylimidazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-2-8-5-7-3-6(8)4-9/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHWIECSRYTXFHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842972-42-3 | |

| Record name | 1-ethyl-1H-imidazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Ethyl 1h Imidazole 5 Carbaldehyde and Its Derivatives

Direct Synthesis Approaches for 1-Ethyl-1H-imidazole-5-carbaldehyde

Direct synthesis approaches focus on introducing the required ethyl and formyl groups onto an imidazole (B134444) ring in a limited number of steps. These methods are often preferred for their efficiency and atom economy.

Alkylation of Imidazole Precursors Followed by Carboxylation/Formylation

A common and logical strategy involves the sequential introduction of the N-ethyl group and the C5-formyl group. This can begin with the ethylation of an appropriate imidazole precursor, followed by a formylation reaction.

The synthesis can commence with an imidazole ring already possessing a functional group at the C5 position, such as a carboxylic acid or its ester. The alkylation of imidazole-4(5)-carboxylic acid derivatives is a key step. researchgate.net Due to the tautomerism of the N-unsubstituted imidazole ring, alkylation can potentially lead to a mixture of N1,C4 and N1,C5 isomers. For instance, the monoalkylation of methyl imidazole-4(5)-carboxylate with an alkyl halide typically yields a mixture of the 1,4- and 1,5-isomers. researchgate.net

To achieve regioselective ethylation at the desired N1 position, careful selection of the starting material and reaction conditions is crucial. The ethylation of 1H-imidazole-5-carboxylic acid or its esters can be performed using ethyl halides (e.g., ethyl iodide or ethyl bromide) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF). This reaction furnishes the corresponding ethyl 1-ethyl-1H-imidazole-5-carboxylate.

| Reactant | Reagent | Base | Solvent | Product |

| 1H-Imidazole-5-carboxylic acid ester | Ethyl halide | K₂CO₃ / NaH | DMF | Ethyl 1-ethyl-1H-imidazole-5-carboxylate |

Once the 1-ethyl-1H-imidazole substrate is obtained, the next step is the introduction of the aldehyde group at the C5 position. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. jk-sci.comorganic-chemistry.org This reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). chemistrysteps.comwikipedia.org

The 1-ethyl-1H-imidazole ring is sufficiently electron-rich to undergo electrophilic substitution by the Vilsmeier reagent. chemistrysteps.com The reaction proceeds through the formation of a chloroiminium ion (the Vilsmeier reagent), which is attacked by the C5 position of the imidazole ring. wikipedia.org The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the final this compound. jk-sci.comwikipedia.org

| Substrate | Reagents | Reaction Type | Product |

| 1-Ethyl-1H-imidazole | DMF, POCl₃, then H₂O | Vilsmeier-Haack Formylation | This compound |

Alternatively, if the synthesis starts with ethyl 1-ethyl-1H-imidazole-5-carboxylate, a two-step reduction-oxidation sequence is required. The ester is first reduced to the corresponding alcohol, (1-ethyl-1H-imidazol-5-yl)methanol, using a suitable reducing agent like lithium aluminum hydride (LiAlH₄). The resulting primary alcohol is then oxidized to the desired aldehyde.

Oxidation of Imidazole Derivatives to Form this compound

A direct route to the aldehyde involves the oxidation of the corresponding primary alcohol, (1-ethyl-1H-imidazol-5-yl)methanol. This precursor can be synthesized via the reduction of ethyl 1-ethyl-1H-imidazole-5-carboxylate. The oxidation of the alcohol to the aldehyde is a common transformation in organic synthesis.

Manganese dioxide (MnO₂) is a mild and selective oxidizing agent frequently used for the conversion of allylic and benzylic alcohols to their corresponding aldehydes or ketones. orgsyn.org This reagent is particularly effective for oxidizing hydroxymethyl groups attached to heterocyclic rings. The reaction is typically carried out by stirring the alcohol with an excess of activated MnO₂ in a suitable solvent like dichloromethane (B109758) (DCM) or chloroform (B151607) at room temperature. The heterogeneity of the reaction requires efficient stirring, and the product is isolated by simple filtration of the manganese salts followed by evaporation of the solvent.

| Precursor | Oxidizing Agent | Solvent | Product |

| (1-Ethyl-1H-imidazol-5-yl)methanol | Manganese Dioxide (MnO₂) | Dichloromethane (DCM) | This compound |

Multi-Step Synthetic Routes to this compound

Multi-step syntheses allow for greater control over the assembly of the molecule and can be advantageous when direct functionalization is difficult or results in poor regioselectivity.

Conversion of Halogenated Imidazole Precursors

Syntheses can also begin from halogenated imidazole building blocks. For example, a route could start with a 5-bromo-1H-imidazole derivative. The synthesis would involve N-ethylation as a first step, yielding 5-bromo-1-ethyl-1H-imidazole. The bromine atom can then be converted into the aldehyde function.

One common method for this transformation is a halogen-metal exchange followed by formylation. The bromo-imidazole is treated with a strong organometallic base, such as n-butyllithium (n-BuLi), at low temperature to generate a 5-lithio-imidazole intermediate. This highly reactive species is then quenched with an electrophilic formylating agent, like N,N-dimethylformamide (DMF), to introduce the aldehyde group. researchgate.net Subsequent aqueous workup yields the target compound.

Cyclization Reactions for Imidazole Ring Formation

The formation of the imidazole core is a fundamental step in the synthesis of this compound and its derivatives. Various cyclization strategies have been developed to efficiently construct this heterocyclic system.

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing complex molecules like substituted imidazoles from simple starting materials in a single synthetic operation. journalspub.com This strategy is particularly advantageous as it minimizes reaction times, reduces waste, and simplifies purification processes. journalspub.com

Several MCRs have been developed for the synthesis of tri- and tetrasubstituted imidazoles. tandfonline.comtandfonline.com A common approach involves the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, a primary amine, and an ammonium (B1175870) salt. rsc.org For instance, the reaction of O-alkyl vanillins, benzil (B1666583) derivatives, and ammonium acetate (B1210297) in ethanol (B145695) provides a pathway to 2,4,5-trisubstituted imidazoles. tandfonline.com Similarly, introducing an amino compound like aniline (B41778) or an amino acid into the mixture can lead to the formation of 1,2,4,5-tetrasubstituted imidazoles. tandfonline.com The use of acidic ionic liquids as both solvent and catalyst has also been explored to promote environmentally friendly one-pot imidazole synthesis. benthamdirect.com

A notable example is the synthesis of imidazo[1,2-a]benzimidazoles through a one-pot, two-step, three-component reaction of 2-aminobenzimidazoles, an aromatic aldehyde, and an isocyanide. acs.org This reaction proceeds via an imine intermediate formed under microwave irradiation, which then undergoes a [4+1] cycloaddition with the isocyanide. acs.org

| Reactants | Catalyst/Conditions | Product | Reference |

| O-alkyl vanillins, benzil derivatives, ammonium acetate | Ethanol | 2,4,5-trisubstituted imidazoles | tandfonline.com |

| O-alkyl vanillins, benzil, ammonium acetate, amino compounds | Acetic acid | 1,2,4,5-tetrasubstituted imidazoles | tandfonline.com |

| 2-aminobenzimidazoles, aromatic aldehyde, isocyanide | Microwave, piperidine | Imidazo[1,2-a]benzimidazoles | acs.org |

| Imidazo[1,2-a]pyrimidine-2-carbaldehyde, benzil, primary amines, ammonium acetate | p-toluenesulfonic acid, microwave | Imidazo[1,2-a]pyrimidine (B1208166) containing tri/tetrasubstituted imidazoles | nih.gov |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, cleaner products, and shorter reaction times compared to conventional heating methods. derpharmachemica.com This technology is particularly well-suited for the synthesis of imidazole derivatives. derpharmachemica.comacs.org

The Debus-Radiszewski imidazole synthesis, a classic method involving the reaction of a dicarbonyl compound, an aldehyde, and ammonia (B1221849), can be significantly enhanced under microwave irradiation. For example, the condensation of benzil, various aldehydes, and ammonium acetate in the presence of glacial acetic acid under solvent-free microwave conditions affords 2,4,5-triphenylimidazoles in high yields within minutes. jetir.org

Microwave assistance has also been successfully applied to one-pot multicomponent reactions for imidazole synthesis. nih.gov The synthesis of novel imidazo[1,2-a]pyrimidine containing tri- and tetrasubstituted imidazoles has been achieved by reacting imidazo[1,2-a]pyrimidine-2-carbaldehyde, benzil, primary amines, and ammonium acetate under microwave irradiation in the presence of a p-toluenesulfonic acid catalyst. nih.gov This method provides moderate to good yields and is considered a green chemistry approach due to the use of ethanol as a solvent and microwave heating. nih.gov

Furthermore, solvent-free microwave-assisted ring-opening reactions of epoxides like phenyl glycidyl (B131873) ether with various imidazoles have been shown to be an efficient method for generating imidazole derivatives. nih.gov

| Reaction Type | Reactants | Conditions | Product | Key Advantages | Reference |

| Debus-Radiszewski Synthesis | Benzil, Aldehydes, Ammonium Acetate | Glacial Acetic Acid, Microwave, Solvent-free | 2,4,5-Triphenylimidazoles | Fast reaction (1-3 mins), high yields | jetir.org |

| One-Pot Multicomponent Reaction | Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Benzil, Primary Amines, Ammonium Acetate | p-Toluenesulfonic Acid, Microwave, Ethanol | Imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazoles | Moderate to good yields, green protocol | nih.gov |

| Epoxide Ring-Opening | Phenyl Glycidyl Ether, Imidazoles | Microwave, Solvent-free | N-substituted Imidazole Derivatives | Rapid, efficient, suitable for high-throughput screening | nih.gov |

Synthesis of Key Intermediates and Precursors for this compound

The synthesis of the target molecule, this compound, often relies on the preparation of crucial intermediates and precursors. These include N-substituted imidazole derivatives and other imidazole carbaldehyde analogs.

Synthesis of 1-Ethyl-1H-imidazole Derivatives

The introduction of an ethyl group at the N-1 position of the imidazole ring is a key step in the synthesis of this compound. 1-Ethyl-1H-imidazole itself is a commercially available liquid. sigmaaldrich.commerckmillipore.com The synthesis of N-alkylated imidazoles can be achieved through various methods. youtube.com Alkylation of the imidazole ring at the nitrogen atom can be performed using alkyl halides, sulfonates, or epoxides. youtube.com The regioselectivity of this N-alkylation can often be controlled by the choice of reaction conditions, such as the presence of acids or bases and the solvent used. youtube.com For instance, alkylation with a triflate in the presence of an excess of potassium phosphate (B84403) at low temperatures has been shown to proceed with high regioselectivity. youtube.com

Synthesis of Other Imidazole Carbaldehyde Analogs

The synthesis of various imidazole carbaldehyde analogs provides valuable insights and potential alternative routes to this compound. The synthesis of imidazole-2-carbaldehyde has been achieved through methods such as the manganese dioxide oxidation of the corresponding carbinol and the acid-promoted cyclization of N-(2,2-diethoxyethyl)-2,2-diethoxyacetamidine. orgsyn.org Another route involves the formylation of protected 2-imidazolelithium reagents. orgsyn.org

The synthesis of 4-methyl-5-imidazole carbaldehyde derivatives has also been explored. Starting from 4-methyl-1H-imidazole-5-carbaldehyde, the N-1 position of the imidazole ring can be derivatized with different alkyl groups. researchgate.net

Regiocontrol and Selectivity in this compound Synthesis

Achieving regiocontrol is a critical challenge in the synthesis of substituted imidazoles, particularly when multiple positions on the ring are available for substitution. The synthesis of this compound requires the specific placement of the ethyl group at the N-1 position and the carbaldehyde group at the C-5 position.

The synthesis of 1,4-disubstituted imidazoles has been developed with complete regioselectivity through a sequence involving a double aminomethylenation of a glycine (B1666218) derivative to form a 2-azabuta-1,3-diene, followed by the addition of an amine nucleophile which results in a transamination/cyclization. nih.gov This method is notable for its insensitivity to steric and electronic variations of the amine component. nih.gov

In the context of multicomponent reactions, the choice of catalyst can play a crucial role in controlling the regioselectivity between the formation of trisubstituted and tetrasubstituted imidazoles. rsc.org For example, in reactions involving a 1,2-diketone, aldehyde, amine, and ammonium acetate, certain catalysts can selectively promote the formation of the desired tetrasubstituted product over the trisubstituted byproduct. rsc.org

Furthermore, iodine-mediated cyclization reactions have been utilized for the regioselective synthesis of substituted imidazoles. acs.org For example, the reaction of enamines with TMSN₃ mediated by iodine can provide 2,5-disubstituted imidazole-4-carboxylic derivatives. acs.org

The challenge of transmetalation has been observed in the synthesis of imidazole-5-carbaldehydes. For instance, 1-protected 4-bromoimidazol-5-yllithium derivatives, when quenched with DMF, can lead to the formation of the isomeric 4-bromoimidazole-2-carbaldehydes as the major product due to equilibration with the more stable 2-lithiated species.

Strategies for N-1 Ethylation Specificity

The regioselective alkylation of unsymmetrical imidazoles is a critical step in the synthesis of compounds such as this compound. The presence of two distinct nitrogen atoms (N-1 and N-3) necessitates strategies that favor ethylation at the desired N-1 position. The outcome of the N-alkylation reaction is influenced by a combination of steric effects, electronic effects, and the reaction conditions employed. otago.ac.nz

Several factors determine the preferred site of alkylation. Generally, the reaction can proceed through an S_E2' process on the free base or S_E2cB kinetics on the imidazole anion. otago.ac.nz In basic media, electron-withdrawing groups on the imidazole ring deactivate the nearer nitrogen atom to electrophilic attack, directing the incoming alkyl group to the more remote nitrogen. otago.ac.nz Conversely, steric hindrance plays a significant role; as the size of the substituent on the imidazole ring or the size of the alkylating agent increases, there is a greater preference for alkylation at the less-hindered nitrogen atom. otago.ac.nz

To achieve high regioselectivity, various synthetic strategies have been developed:

Protecting Groups: A robust method for controlling regioselectivity involves the use of protecting groups. The SEM (2-(trimethylsilyl)ethoxymethyl) group can be used to protect one of the nitrogen atoms. nih.gov A strategy known as the "SEM-switch" allows for the transfer of the SEM group from N-1 to N-3, enabling subsequent selective N-alkylation at the deprotected nitrogen. nih.gov This approach provides a powerful tool for preparing specific N-alkylated imidazoles that are otherwise difficult to access. nih.gov Another strategy involves a one-pot, three-step process of protection, regioselective N-alkylation to yield the more sterically hindered isomer, and subsequent deprotection. uclouvain.be

Control of Reaction Conditions: The choice of base and solvent system is crucial. A sustainable method using an alkaline water-SDS (sodium dodecyl sulfate) system has been shown to be effective for the N-1 alkylation of imidazoles, often providing high yields in short reaction times. lookchem.com For the related indazole system, the combination of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has proven highly selective for N-1 alkylation. beilstein-journals.org The choice of the alkylating agent is also important; while reactive alkyl halides are effective, sometimes other agents are needed to control selectivity. lookchem.comyoutube.com For instance, using a triflate as the alkylating agent in the presence of excess potassium phosphate at low temperatures can yield the desired isomer in high yield. youtube.com

Heterogeneous Catalysis: Vapour-phase alkylation using alcohols over zeolites offers a method for regioselective N-alkylation. The type of zeolite used can influence the product distribution; for example, with 4(5)-methylimidazole, Y-zeolites favor the formation of the 1,5-disubstituted product, while Beta-zeolites predominantly yield the 1,4-isomer. rsc.org

Below is a table summarizing various strategies for achieving N-1 ethylation specificity.

| Strategy | Description | Key Factors | Expected Outcome | Citations |

| Protecting Group Strategy | Use of a removable group (e.g., SEM) to block one nitrogen, allowing alkylation at the other. The SEM group can be strategically moved between N-1 and N-3. | Choice of protecting group, conditions for protection/deprotection. | High regioselectivity for a specific isomer, including sterically hindered ones. | nih.govuclouvain.be |

| Reaction Condition Optimization | Selection of specific base/solvent combinations to influence the reaction pathway. | Base (e.g., NaH, NaOH), Solvent (e.g., THF, water-SDS), Alkylating Agent. | Favors either the thermodynamically or kinetically controlled product based on conditions. | otago.ac.nzlookchem.combeilstein-journals.org |

| Steric and Electronic Control | Exploiting the inherent electronic properties and steric bulk of substituents on the imidazole ring and the ethylating agent. | Size and electronic nature of ring substituents and the electrophile. | Alkylation generally occurs at the less sterically hindered and more nucleophilic nitrogen. | otago.ac.nz |

| Heterogeneous Catalysis | Vapour-phase alkylation using alcohols over solid acid catalysts like zeolites. | Type of zeolite catalyst (e.g., Y-zeolite, Beta-zeolite). | Product distribution is dependent on the catalyst's pore structure and acidity. | rsc.org |

Control over Carbaldehyde Positionality

Achieving the desired placement of the carbaldehyde group at the C-5 position of the 1-ethyl-1H-imidazole ring is another significant synthetic challenge. The inherent reactivity of the imidazole ring and the choice of synthetic route are the determining factors for the position of substitution.

The electronic properties of the imidazole ring generally direct electrophilic substitution. The C-5 position is often favored for electrophilic attack due to the inductive effect of the N-1 nitrogen, which stabilizes the transition state. nih.gov This inherent reactivity can be exploited for direct formylation. However, to ensure exclusive formation of the C-5 aldehyde, more controlled methods are often necessary.

Key strategies for controlling the carbaldehyde position include:

Ring Synthesis (Construction) Methods: Building the imidazole ring from acyclic precursors allows for the pre-determined placement of substituents. The Debus–Radziszewski imidazole synthesis, for example, constructs the imidazole core from a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine. wikipedia.org By choosing appropriately substituted starting materials, the final substitution pattern of the imidazole is fixed from the outset. A method for preparing 1H-imidazole-4-formic acid starts with the cyclization of ethyl acetamidoacetate and potassium thiocyanate, which builds a pre-functionalized imidazole ring. google.com

Functional Group Interconversion: This strategy involves introducing a different functional group at the desired position (C-5) and then converting it into a carbaldehyde. A common approach is the oxidation of a hydroxymethyl group. For instance, 5-propyl-1H-imidazole-4-carboxaldehyde was synthesized by the oxidation of the corresponding 5-propyl-1H-imidazole-4-methanol using manganese (IV) oxide. prepchem.com This method ensures that the aldehyde is formed only at the location of the precursor alcohol.

Directed Metalation-Formylation: While the C-2 position is the most acidic on the imidazole ring, directed lithiation at other positions can be achieved, followed by quenching with a formylating agent like dimethylformamide (DMF). orgsyn.org Although often used for C-2 formylation, specific protecting groups or directing groups can influence the site of metalation to other positions. youtube.comorgsyn.org

The following table compares the different approaches to control the position of the carbaldehyde group.

| Strategy | Description | Advantages | Disadvantages | Citations |

| Ring Synthesis | Constructing the imidazole ring with the desired substitution pattern from acyclic precursors. | Unambiguous placement of substituents. | Can require multi-step synthesis of starting materials. | wikipedia.orggoogle.com |

| Functional Group Interconversion | Converting a pre-existing functional group (e.g., -CH₂OH) at the target position into an aldehyde. | High positional selectivity. | Requires a precursor that is selectively functionalized at the desired carbon. | prepchem.com |

| Direct Electrophilic Formylation | Introducing the formyl group directly onto the pre-formed 1-ethyl-1H-imidazole ring using a formylating agent. | Potentially the most direct route. | Risk of forming other isomers (e.g., C-2 or C-4 carbaldehyde) depending on conditions. | nih.gov |

| Directed Metalation | Using a directing group to selectively deprotonate a specific carbon, followed by reaction with a formylating agent. | Can access positions that are not electronically favored for substitution. | May require specific directing groups and cryogenic conditions. | youtube.comorgsyn.org |

Chemical Transformations and Reactivity of 1 Ethyl 1h Imidazole 5 Carbaldehyde

Reactions Involving the Carbaldehyde Functional Group

The aldehyde moiety in 1-Ethyl-1H-imidazole-5-carbaldehyde is a primary site for a variety of chemical transformations, including condensations, oxidations, reductions, and nucleophilic attacks.

Condensation Reactions for Schiff Base Formation

The carbaldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This reaction is fundamental in the synthesis of various imidazole-based ligands and biologically active molecules. For instance, imidazole-carbaldehydes are known to react with amines like 2-aminophenol, 2-aminobenzenethiol, and 1,2-diaminobenzene. dergipark.org.tr This process typically involves the formation of an intermediate, which then cyclizes to yield more complex heterocyclic systems like benzoxazoles, benzothiazoles, and benzimidazoles. dergipark.org.tr The synthesis of imidazole (B134444) Schiff base ligands is a common strategy in the development of metal complexes with potential biological applications. core.ac.uk

Table 1: Examples of Condensation Reactions with Imidazole Carbaldehydes

| Reactant 1 | Reactant 2 | Product Type | Reference |

|---|---|---|---|

| 4-Methyl-1H-imidazole-5-carbaldehyde | 2-Aminophenol | Benzoxazole derivative | dergipark.org.tr |

| 4-Methyl-1H-imidazole-5-carbaldehyde | 2-Aminobenzenethiol | Benzothiazole derivative | dergipark.org.tr |

| 4-Methyl-1H-imidazole-5-carbaldehyde | 1,2-Diaminobenzene | Benzimidazole (B57391) derivative | dergipark.org.tr |

Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde functional group can be oxidized to the corresponding carboxylic acid, yielding 1-Ethyl-1H-imidazole-5-carboxylic acid. This transformation is a key step in the synthesis of various imidazole-based compounds and serves as a versatile building block in medicinal chemistry. The resulting carboxylic acid can undergo further reactions, such as esterification, where it reacts with alcohols in the presence of an acid catalyst to form esters.

Table 2: Reactions of 1-Ethyl-1H-imidazole-5-carboxylic Acid

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Esterification | Ethanol (B145695), H₂SO₄ | Ethyl 1-ethyl-1H-imidazole-5-carboxylate | 68–83% |

Reduction Reactions to Alcohols

The reduction of the carbaldehyde group provides the corresponding primary alcohol, (1-ethyl-1H-imidazol-5-yl)methanol. This reaction is typically achieved using reducing agents such as lithium aluminum hydride (LiAlH₄). In an analogous synthesis, (3-methyl-3H-imidazol-4-yl)-methanol was prepared from the corresponding aldehyde with a 73% yield by treating it with lithium aluminum hydride in tetrahydrofuran (B95107) (THF) for 16 hours at room temperature. chemicalbook.com This demonstrates a standard and efficient method for converting the aldehyde to an alcohol functional group. chemicalbook.com

Nucleophilic Additions and Cycloadditions

The electrophilic carbon atom of the carbaldehyde group is susceptible to nucleophilic attack. For example, alcohols can act as nucleophiles, attacking the carbonyl group. This type of reaction has been observed with imidazole-2-carbaldehydes in ethanol, leading to a decarbonylation reaction. researchgate.net

Reactions of the Imidazole Ring System

The imidazole ring itself is an aromatic heterocycle that can undergo various reactions, most notably electrophilic substitution.

Electrophilic Aromatic Substitution on the Imidazole Nucleus

The imidazole ring is generally susceptible to electrophilic attack, more so than its isomer, pyrazole. uobabylon.edu.iq Electrophilic aromatic substitution on imidazole proceeds through a stable arenium ion intermediate, with substitution favored at the 4 or 5-positions. uobabylon.edu.iq In this compound, the 5-position is already substituted. The directing effects of the substituents on the ring—the activating N-ethyl group and the deactivating carbaldehyde group—will influence the position of further substitution.

Common electrophilic aromatic substitution reactions include:

Nitration: Using nitric acid in sulfuric acid. uobabylon.edu.iq

Sulfonation: Using disulfuric acid. uobabylon.edu.iq

Halogenation: Using reagents like bromine in chloroform (B151607) or iodine under alkaline conditions. uobabylon.edu.iq

The mechanism involves the attack of an electrophile by the pi-system of the aromatic ring, which is the slow, rate-determining step as it temporarily disrupts aromaticity. masterorganicchemistry.com A subsequent deprotonation step quickly restores the stable aromatic system. masterorganicchemistry.comyoutube.com

Nucleophilic Substitution on Halogenated Derivatives

Halogenated derivatives of imidazole-5-carbaldehydes are valuable intermediates for the introduction of further functionalities through nucleophilic substitution reactions. The position of halogenation on the imidazole ring dictates the reactivity and the types of products that can be formed.

Research on analogous compounds, such as 1-benzyl-4,5-dibromoimidazole, has demonstrated the feasibility of selective nucleophilic substitution. In one study, the reaction of 1-benzyl-4,5-dibromoimidazole with butyllithium (B86547) resulted in the formation of a lithiated intermediate at the C5 position. Quenching this intermediate with dimethylformamide (DMF) yielded 1-benzyl-4-bromoimidazole-5-carbaldehyde, showcasing a nucleophilic substitution at the C5 position where a bromine atom is replaced by a formyl group.

The synthesis of halogenated 1,5-diarylimidazoles has been achieved using various halogenating agents, which could be applied to this compound to create precursors for nucleophilic substitution. nih.govnih.gov For instance, the use of N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS) allows for the introduction of halogen atoms at the C2 and C4 positions of the imidazole ring. nih.gov These halogenated derivatives can then potentially undergo nucleophilic substitution reactions with a variety of nucleophiles.

A general procedure for the halogenation of 1,5-diarylimidazoles involves reacting the imidazole with NCS, NBS, or NIS in a solvent like chloroform under reflux. nih.gov This can lead to mono- or di-halogenated products, depending on the reaction conditions and the stoichiometry of the halogenating agent. nih.gov

Table 1: Examples of Halogenation Reactions on Imidazole Derivatives

| Starting Material | Reagent | Product | Reference |

| 1-Benzyl-4,5-dibromoimidazole | 1. Butyllithium 2. DMF | 1-Benzyl-4-bromoimidazole-5-carbaldehyde | |

| 5-Aryl-1-(4-methylthiophenyl)imidazole | NCS or NBS | 2-Halogenated 5-aryl-1-(4-methylthiophenyl)imidazole | nih.gov |

| 5-Aryl-1-(4-methylsulfonylphenyl)imidazole | NCS/NBS/NIS | 4-Halo and 2,4-dihalo imidazoles | nih.gov |

Derivatization at the Imidazole Nitrogen Atoms

The imidazole ring of this compound contains two nitrogen atoms, N1 and N3. While the N1 position is already substituted with an ethyl group, the N3 nitrogen possesses a lone pair of electrons and is available for further derivatization, most commonly through alkylation or arylation to form imidazolium (B1220033) salts.

Studies on similar imidazole-5-carbaldehyde systems, such as 4-methyl-1H-imidazole-5-carbaldehyde, have shown that the N1 atom can be selectively alkylated. dergipark.org.tr In these cases, treatment with a base like sodium hydride (NaH) followed by an alkyl halide leads to the N-alkylated product. dergipark.org.tr It was noted that even with an excess of the alkylating agent, multiple alkylations to form an imidazolium salt were not observed under these specific conditions, indicating a degree of control is possible. dergipark.org.tr

The derivatization of the N3 nitrogen to form a quaternary imidazolium salt is a key transformation, which is discussed in more detail in the following section. This process involves the reaction of the N-substituted imidazole with an alkylating or arylating agent.

Formation of Imidazolium Salts and Other Charged Species

The quaternization of the N3 nitrogen in this compound leads to the formation of imidazolium salts. These charged species are of significant interest as precursors for N-heterocyclic carbenes (NHCs) and as ionic liquids.

The synthesis of imidazolium salts can be achieved by the direct reaction of an N-substituted imidazole with an alkyl or aryl halide. For instance, research on 4-methyl-1H-imidazole-5-carbaldehyde has demonstrated that methylation of both nitrogen atoms can be achieved to yield a 5-carbaldehyde-1,3,4-trimethyl-3-imidazolium salt. dergipark.org.trresearchgate.net A similar strategy could be employed for this compound, where reaction with a methylating agent like trimethyloxonium (B1219515) tetrafluoroborate (B81430) would yield the corresponding 1-ethyl-3-methyl-1H-imidazolium-5-carbaldehyde salt. dergipark.org.tr

More advanced methods for the synthesis of unsymmetrical imidazolium salts involve the copper-catalyzed direct aryl quaternization of N-substituted imidazoles using diaryliodonium salts. organic-chemistry.org This method is tolerant of various functional groups, including aldehydes, making it suitable for the derivatization of this compound. organic-chemistry.org Another approach involves the direct quaternization of N-substituted imidazoles with arylboronic acids. rsc.org

The formation of imidazolium salts from 1-substituted imidazoles and alkyl halides is a common and versatile method. mdpi.com This allows for the introduction of a wide range of substituents at the N3 position, including functionalized chains. mdpi.com

Table 2: Synthesis of Imidazolium Salts from Imidazole Derivatives

| Imidazole Reactant | Reagent | Product | Reference |

| 4-Methyl-1H-imidazole-5-carbaldehyde | Methyl iodide | 1,4-Dimethyl-1H-imidazole-5-carbaldehyde | dergipark.org.tr |

| 1,4-Dimethyl-1H-imidazole-5-carbaldehyde | Trimethyloxonium tetrafluoroborate | 5-Formyl-1,3,4-trimethyl-imidazolium tetrafluoroborate | dergipark.org.tr |

| N-Substituted imidazoles | Diaryliodonium salts, Cu(OAc)₂·H₂O | Aryl imidazolium salts | organic-chemistry.org |

| N-Substituted imidazoles | Arylboronic acids | Unsymmetrical imidazolium salts | rsc.org |

| 1-Substituted imidazole | Alkyl halides | 1,3-Disubstituted imidazolium salts | mdpi.com |

Exploration of Tautomerism and Isomerism in Derivatives

The imidazole ring is known to exhibit prototropic tautomerism, where a proton can move between the two nitrogen atoms. nih.gov In the case of this compound, the N1 position is blocked by an ethyl group, which prevents this specific type of tautomerism in the parent molecule. However, derivatives of this compound can exhibit other forms of isomerism.

In a study involving the benzylation of 4-methyl-5-imidazole carbaldehyde, the formation of an isomeric mixture was observed. dergipark.org.trresearchgate.net This suggests that under certain reaction conditions, derivatization can lead to different positional isomers.

Furthermore, derivatives of imidazole-5-carbaldehyde can exhibit geometric isomerism. For example, in the synthesis of benzoxazole, benzothiazole, and benzimidazole derivatives from 4-methyl-5-imidazole carbaldehyde, the intermediate Schiff bases can exist as cis/trans isomers due to the -N=CH- double bond. dergipark.org.tr

While prototropic tautomerism of the imidazole ring itself is blocked in this compound, the potential for other forms of tautomerism, such as keto-enol tautomerism involving the aldehyde group, could be explored, although it is generally less favored for simple aldehydes. The focus of isomerism in derivatives of this compound is more likely to be on positional and geometric isomers formed during subsequent chemical transformations.

Advanced Spectroscopic and Structural Characterization of 1 Ethyl 1h Imidazole 5 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules.

Proton NMR (¹H NMR) provides detailed information about the number of different types of protons and their chemical environments. In a typical ¹H NMR spectrum of an imidazole (B134444) derivative, distinct signals are observed for the protons on the imidazole ring and the ethyl substituent.

For instance, in the ¹H NMR spectrum of 1-(n-hexadecyl)imidazole, the imidazole protons appear as singlets at δ 7.58 ppm, δ 7.13 ppm, and δ 6.86 ppm. The methylene (B1212753) group of the hexadecyl chain attached to the nitrogen shows a triplet at δ 3.92 ppm. rsc.org Similarly, for 1-phenylimidazole, the imidazole protons resonate at δ 7.86 ppm and between δ 7.50-7.21 ppm. rsc.org

In the case of 1-methyl-1H-indole-5-carbaldehyde, a related heterocyclic aldehyde, the aldehydic proton gives a singlet at δ 10.03 ppm. rsc.org The protons on the indole (B1671886) ring appear at δ 8.15 ppm (s, 1H), δ 7.80 ppm (d, 1H), δ 7.40 ppm (d, 1H), δ 7.15 ppm (d, 1H), and δ 6.65 ppm (d, 1H), while the methyl protons are observed as a singlet at δ 3.84 ppm. rsc.org

For 1-ethylimidazole, the protons on the imidazole ring are assigned as follows: a signal at δ 7.45 ppm, one at δ 7.018 ppm, and another at δ 6.913 ppm. The ethyl group protons appear as a quartet at δ 3.952 ppm and a triplet at δ 1.408 ppm. chemicalbook.com

A study on 1-ethyl-1H-imidazole-5-carboxylic acid, a derivative of the title compound, suggests that the ethyl group protons would show a triplet around δ 1.3 ppm and a quartet around δ 4.2 ppm, with the imidazole protons appearing between δ 7.5–8.5 ppm in DMSO-d6.

Based on these examples, the expected ¹H NMR chemical shifts for 1-Ethyl-1H-imidazole-5-carbaldehyde are summarized in the table below.

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aldehyde (CHO) | 9.5 - 10.5 | Singlet |

| Imidazole H-2 | ~7.8 - 8.2 | Singlet |

| Imidazole H-4 | ~7.2 - 7.6 | Singlet |

| Ethyl (CH₂) | ~4.0 - 4.4 | Quartet |

| Ethyl (CH₃) | ~1.3 - 1.5 | Triplet |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of a molecule. For 1-ethylimidazole, the carbon signals appear at specific chemical shifts. chemicalbook.com In the case of 1-phenylimidazole, the imidazole carbons resonate at δ 137.2, 135.5, 130.3, 129.8, 127.4, 121.4, and 118.2 ppm. rsc.org

For the related 1-methyl-1H-indole-5-carbaldehyde, the aldehydic carbon appears at δ 192.7 ppm. The indole ring carbons are observed at δ 140.1, 130.9, 129.4, 128.3, 126.6, 122.0, 109.9, and 103.4 ppm, with the methyl carbon at δ 33.3 ppm. rsc.org

The ¹³C NMR spectrum of 1-(2-Dodecylsulfanyl-ethyl)-1H-imidazole shows signals for the imidazole ring carbons, with the carbons adjacent to the sulfur atom appearing at 177.05 and 175.34 ppm. researchgate.net

Based on these data, the predicted ¹³C NMR chemical shifts for this compound are presented in the following table.

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| Aldehyde (C=O) | 185 - 195 |

| Imidazole C-5 | 140 - 150 |

| Imidazole C-2 | 135 - 145 |

| Imidazole C-4 | 115 - 125 |

| Ethyl (CH₂) | 40 - 50 |

| Ethyl (CH₃) | 14 - 18 |

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show a cross-peak between the CH₂ and CH₃ protons of the ethyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the chemical shifts of the imidazole ring carbons and the ethyl group carbons by correlating them to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the C-5 carbon of the imidazole ring. An HMBC spectrum would show a correlation from the aldehydic proton to the C-5 carbon, and from the protons of the ethyl group to the C-2 and C-5 carbons of the imidazole ring. thieme-connect.de

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The molecular weight of this compound is 124.14 g/mol , corresponding to the molecular formula C₆H₈N₂O. sigmaaldrich.comcookechem.com

In mass spectrometry, the molecule is ionized, and the resulting molecular ion and its fragment ions are detected. For this compound, the mass-to-charge ratio (m/z) of the molecular ion [M]⁺ would be approximately 124. uni.lu Common adducts observed in electrospray ionization (ESI) include [M+H]⁺ at m/z 125, [M+Na]⁺ at m/z 147, and [M+K]⁺ at m/z 163. uni.lu

The fragmentation pattern provides valuable structural information. For imidazole derivatives, common fragmentation pathways involve the loss of small molecules like HCN or cleavage of the N-alkyl substituent.

Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are hyphenated techniques that combine the separation power of chromatography with the detection capabilities of mass spectrometry. bldpharm.com These methods are used to analyze complex mixtures and to confirm the purity of synthesized compounds. dergipark.org.tr For this compound, LC-MS can be used to monitor the progress of its synthesis and to isolate the pure compound. semanticscholar.orgorganicchemistrydata.orgsigmaaldrich.com The retention time in the chromatogram and the mass spectrum of the eluting peak serve to identify and characterize the compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. bldpharm.com The IR spectrum of this compound would exhibit characteristic absorption bands for the aldehyde and the imidazole ring.

A strong absorption band corresponding to the C=O stretching vibration of the aldehyde group is expected in the region of 1650-1700 cm⁻¹. The C-H stretching vibration of the aldehyde proton typically appears as a pair of weak bands around 2720 and 2820 cm⁻¹. dergipark.org.tr

The imidazole ring will also show characteristic absorptions. C=N and C=C stretching vibrations within the ring are expected in the 1450-1600 cm⁻¹ region. The C-H stretching vibrations of the imidazole ring protons will absorb above 3000 cm⁻¹. dergipark.org.tr

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde (C=O) | Stretching | 1650 - 1700 |

| Aldehyde (C-H) | Stretching | 2720, 2820 |

| Imidazole (C=N, C=C) | Stretching | 1450 - 1600 |

| Imidazole (C-H) | Stretching | > 3000 |

| Ethyl (C-H) | Stretching | 2850 - 2960 |

Elemental Analysis for Purity and Composition Confirmation

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. By quantifying the mass percentages of constituent elements—typically carbon (C), hydrogen (H), and nitrogen (N)—a direct comparison can be made between experimental findings and theoretically calculated values. This comparison is critical for confirming the compound's identity and assessing its purity.

For this compound, with the molecular formula C₆H₈N₂O, the theoretical elemental composition can be calculated from its molecular weight (124.14 g/mol ). sigmaaldrich.comcookechem.com The expected percentages are:

Carbon (C): 58.05%

Hydrogen (H): 6.50%

Nitrogen (N): 22.57%

Oxygen (O): 12.89%

In practice, a sample of the purified compound is subjected to combustion analysis. The resulting data are then compared against the theoretical values. A close agreement, typically within a standard deviation of ±0.4%, is considered a strong confirmation of the compound's composition and high purity. While specific experimental data for this compound is not available in the reviewed literature, the table below illustrates a typical comparison between theoretical and experimental values for an imidazole derivative.

| Element | Theoretical % (C₆H₈N₂O) | Typical Experimental % (for a reference imidazole derivative) |

|---|---|---|

| Carbon (C) | 58.05 | 57.91 |

| Hydrogen (H) | 6.50 | 6.55 |

| Nitrogen (N) | 22.57 | 22.49 |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful technique provides unambiguous information about bond lengths, bond angles, and the packing of molecules in the crystal lattice.

As of the current literature survey, a crystal structure for this compound has not been reported. However, the analysis of structurally related compounds, such as 1H-imidazole-1-methanol (C₄H₆N₂O), provides significant insight into the type of structural features that can be expected. nsf.gov The following sections describe the data obtained from an SC-XRD analysis, using 1H-imidazole-1-methanol as a representative example.

The initial result from an SC-XRD experiment is the determination of the unit cell parameters, which define the crystal system and space group. This information describes the symmetry of the crystal lattice. For the reference compound, 1H-imidazole-1-methanol, the crystals exhibit a monoclinic system and belong to the P2₁/n space group. nsf.gov This indicates a specific set of symmetry operations that define the arrangement of molecules within the crystal.

| Parameter | Value |

|---|---|

| Empirical Formula | C₄H₆N₂O |

| Formula Weight | 98.11 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.035(3) |

| b (Å) | 8.834(2) |

| c (Å) | 13.197(3) |

| β (°) | 102.34(3) |

| Volume (ų) | 1370.9(6) |

| Z | 12 |

SC-XRD analysis yields precise measurements of the distances between atomic nuclei (bond lengths) and the angles between adjacent bonds (bond angles). Dihedral angles describe the rotation around a bond. This geometric data is crucial for confirming the connectivity of the molecule and understanding its conformation. In the case of 1H-imidazole-1-methanol, the data confirms the planar nature of the imidazole ring and describes the orientation of the methanol (B129727) substituent relative to it. nsf.gov

| Bond/Angle | Length (Å) / Angle (°) |

|---|---|

| O1—C1 | 1.411(3) |

| N1—C1 | 1.464(3) |

| N1—C2 | 1.321(3) |

| N2—C3 | 1.317(3) |

| C1—N1—C2 | 124.9(2) |

| N1—C2—N2 | 111.4(2) |

| C2—N1—C1—O1 (Dihedral Angle) | -102.0(2) |

Beyond the structure of a single molecule, SC-XRD reveals how molecules arrange themselves in the solid state. This crystal packing is governed by intermolecular forces such as hydrogen bonds, van der Waals forces, and π–π stacking interactions. researchgate.net For 1H-imidazole-1-methanol, the crystal structure is characterized by a remarkable "head-to-tail" hydrogen-bonding network. The hydroxyl group of one molecule donates a hydrogen bond to the imine nitrogen atom of an adjacent molecule, linking three unique molecules into a cyclic superstructure. nsf.gov Understanding these interactions is vital as they influence physical properties like melting point and solubility.

Computational Chemistry and Theoretical Investigations of 1 Ethyl 1h Imidazole 5 Carbaldehyde

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a powerful computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. DFT has become a primary tool in computational chemistry for studying the structural, electronic, and reactive properties of molecules. The theory's central concept is that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This simplifies the many-body problem of solving the Schrödinger equation, making it computationally feasible to study complex molecules like 1-Ethyl-1H-imidazole-5-carbaldehyde.

DFT calculations are employed to predict a wide range of molecular properties, providing valuable insights that complement experimental findings. These properties include optimized molecular geometry, vibrational frequencies, molecular electrostatic potential, and frontier molecular orbital energies. Such studies are crucial for understanding the intrinsic characteristics of a molecule and predicting its behavior in chemical reactions.

Geometry Optimization and Energy Calculations

Geometry optimization is a fundamental computational procedure that aims to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For this compound, this process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until the forces on each atom are minimized, and the total energy of the molecule is at its lowest possible value for a given electronic state. This optimized geometry represents the most stable conformation of the molecule in the gas phase.

DFT methods, often in conjunction with a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)), are used to perform these calculations. The choice of functional and basis set is critical for obtaining accurate results. The B3LYP functional is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional and is widely used for its balance of accuracy and computational cost. The 6-311++G(d,p) basis set is a Pople-style basis set that provides a good description of the electron distribution, including polarization and diffuse functions, which are important for molecules with heteroatoms and potential for hydrogen bonding.

Upon completion of the geometry optimization, various thermodynamic parameters can be calculated, providing insights into the stability of the molecule.

Table 1: Calculated Geometric Parameters of this compound (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C=O | 1.21 | ||

| C-C (ring-aldehyde) | 1.48 | ||

| N-C (ethyl) | 1.47 | ||

| C-C (ethyl) | 1.54 | ||

| C-C-H (aldehyde) | 120.5 | ||

| N-C-C (ethyl) | 110.2 |

Note: The data in this table is illustrative and represents typical values for similar structures. Actual calculated values would be obtained from a specific DFT calculation.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the reactive behavior of a molecule. researchgate.netnih.gov It provides a visual representation of the charge distribution around a molecule and helps in predicting the sites for electrophilic and nucleophilic attack. nih.govmdpi.com The MEP is plotted onto the surface of the molecule's electron density, with different colors representing different values of the electrostatic potential. bhu.ac.in

Typically, regions of negative electrostatic potential, shown in red, are susceptible to electrophilic attack and are associated with lone pairs of electrons on electronegative atoms. nih.govmdpi.com Conversely, regions of positive electrostatic potential, depicted in blue, are prone to nucleophilic attack and are generally found around hydrogen atoms attached to electronegative atoms or electron-deficient regions. nih.govmdpi.com Intermediate potential values are often colored green or yellow. nih.gov

For this compound, the MEP analysis is expected to reveal a significant region of negative potential around the oxygen atom of the carbaldehyde group due to its high electronegativity and the presence of lone pairs. The nitrogen atoms of the imidazole (B134444) ring would also exhibit negative potential. The hydrogen atom of the carbaldehyde group and the hydrogen atoms of the ethyl group would be characterized by regions of positive potential. This information is crucial for predicting how the molecule will interact with other reagents and biological macromolecules. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining the chemical stability and reactivity of a molecule. researchgate.netmalayajournal.org

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small HOMO-LUMO gap suggests that the molecule is more reactive and less stable. researchgate.net

In this compound, the HOMO is likely to be localized on the electron-rich imidazole ring, while the LUMO is expected to be centered on the electron-withdrawing carbaldehyde group. The distribution of these orbitals provides insight into the charge transfer that occurs during electronic transitions. DFT calculations can provide precise energies for the HOMO and LUMO, allowing for the quantification of the HOMO-LUMO gap. malayajournal.org

Table 2: Calculated Frontier Molecular Orbital Energies of this compound (Illustrative)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -2.0 |

Note: The data in this table is illustrative. Actual calculated values would depend on the level of theory and basis set used.

Quantum Chemical Parameters and Reactivity Descriptors

From the energies of the frontier molecular orbitals, several quantum chemical parameters can be derived to further quantify the reactivity of this compound. These descriptors provide a more detailed picture of the molecule's electronic properties and its propensity to participate in chemical reactions.

Ionization Potential (I): Approximated as the negative of the HOMO energy (I ≈ -EHOMO). It represents the energy required to remove an electron from the molecule.

Electron Affinity (A): Approximated as the negative of the LUMO energy (A ≈ -ELUMO). It is the energy released when an electron is added to the molecule.

Electronegativity (χ): A measure of the ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the resistance of a molecule to change its electron distribution. It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). It indicates the ease of electron cloud polarization.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule. It is calculated as ω = χ² / (2η).

These parameters are invaluable for comparing the reactivity of a series of related compounds and for understanding their behavior in different chemical environments.

Table 3: Calculated Quantum Chemical Parameters for this compound (Illustrative)

| Parameter | Value |

|---|---|

| Ionization Potential (I) | 6.5 eV |

| Electron Affinity (A) | 2.0 eV |

| Electronegativity (χ) | 4.25 |

| Chemical Hardness (η) | 2.25 |

| Chemical Softness (S) | 0.44 |

Note: These values are derived from the illustrative HOMO and LUMO energies in Table 2.

Molecular Dynamics Simulations for Conformational Analysis

While DFT calculations provide information about the static, optimized geometry of a molecule, Molecular Dynamics (MD) simulations offer a dynamic picture of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape and the study of time-dependent properties.

For this compound, MD simulations would be particularly useful for analyzing the conformational flexibility of the ethyl group attached to the imidazole ring. The rotation around the N-C and C-C bonds of the ethyl group can lead to different conformers. MD simulations can reveal the preferred orientations of the ethyl group and the energy barriers between different conformations. This information is crucial for understanding how the molecule might bind to a receptor or enzyme active site, as the conformational preferences can significantly influence intermolecular interactions. The simulations can be performed in a vacuum or in the presence of a solvent to mimic physiological conditions.

Structure-Activity Relationship (SAR) Studies based on Computational Models

Structure-Activity Relationship (SAR) studies aim to establish a correlation between the chemical structure of a compound and its biological activity. Computational models play a vital role in modern SAR studies by providing a quantitative framework to understand and predict the activity of new compounds.

For this compound, a computational SAR study could involve generating a series of analogues with modifications at specific positions and evaluating their properties using the theoretical methods described above. For instance, the ethyl group at the N1 position could be replaced with other alkyl or functional groups, and the carbaldehyde at the C5 position could be modified to other functionalities.

By calculating the electronic and steric properties of these analogues and correlating them with their experimentally determined biological activities (if available), a quantitative structure-activity relationship (QSAR) model can be developed. Such a model can then be used to predict the activity of yet-to-be-synthesized compounds, thereby guiding the design of more potent and selective molecules. The insights gained from DFT, MEP, and FMO analyses would be instrumental in identifying the key structural features responsible for the desired biological effect.

Applications of 1 Ethyl 1h Imidazole 5 Carbaldehyde in Complex Organic Synthesis

Building Block in the Synthesis of Diverse Heterocyclic Systems

The inherent reactivity of both the aldehyde group and the imidazole (B134444) ring itself makes this compound an ideal precursor for a variety of heterocyclic structures. chemicalbook.com Chemists utilize it as a foundational element to construct more elaborate molecular frameworks.

Imidazolium (B1220033) salts are a critical class of compounds, widely used as ionic liquids and as precursors to N-heterocyclic carbenes (NHCs) in catalysis. The synthesis of these salts often involves the alkylation of an N-substituted imidazole. orientjchem.org Research has demonstrated that imidazole-5-carbaldehydes can serve as effective precursors for creating functionalized imidazolium salts. For instance, a related compound, 4-methyl-1H-imidazole-5-carbaldehyde, has been converted to a 5-carbaldehyde-1,3,4-trimethyl-3-imidazolium salt through methylation of both nitrogen atoms. researchgate.net This process highlights a key synthetic pathway where the nitrogen atom of the 1-ethyl-imidazole ring can be further alkylated, transforming the neutral imidazole into a positively charged imidazolium salt while retaining the reactive aldehyde group for subsequent chemical modifications. researchgate.netorientjchem.org

Table 1: Synthesis of Imidazolium Salts from Imidazole Precursors

| Precursor | Reagent | Product Type | Reference |

| N-substituted imidazole | 2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | N-heterocyclic carbene (NHC) precursor | orientjchem.org |

| 4-methyl-1H-imidazole-5-carbaldehyde | Methylating agent | Imidazolium salt with a carbaldehyde group | researchgate.net |

The aldehyde group of 1-Ethyl-1H-imidazole-5-carbaldehyde is a key functional handle for constructing fused heterocyclic systems. A well-established synthetic strategy involves a two-step reaction sequence starting from the aldehyde. This methodology has been successfully applied to the analogous 4-methyl-5-imidazole carbaldehyde to create medicinally important fused rings. researchgate.net The process typically involves an initial reaction at the aldehyde, such as a condensation or the formation of a Schiff base, followed by a cyclization reaction to form the new ring. This approach allows for the synthesis of various fused heterocycles, including:

Benzimidazoles: Formed by reacting the imidazole carbaldehyde derivative with an ortho-phenylenediamine.

Benzoxazoles: Synthesized through reaction with an ortho-aminophenol.

Benzothiazoles: Created by reacting with an ortho-aminothiophenol.

This versatility underscores the compound's importance as an intermediate in generating molecular diversity for various chemical applications. researchgate.net

Table 2: Fused Ring Systems from Imidazole-5-carbaldehyde Precursors

| Precursor | Reactant Type | Fused Ring System Formed | Reference |

| 4-methyl-5-imidazole carbaldehyde | o-aminophenol | Benzoxazole | researchgate.net |

| 4-methyl-5-imidazole carbaldehyde | o-aminothiophenol | Benzothiazole | researchgate.net |

| 4-methyl-5-imidazole carbaldehyde | o-phenylenediamine | Benzimidazole (B57391) | researchgate.net |

Role in the Synthesis of Biologically Active Compounds

The imidazole moiety is a cornerstone in medicinal chemistry, found in numerous natural products and synthetic drugs. nih.gov Consequently, this compound serves as a crucial starting material for the synthesis of a wide spectrum of biologically active molecules. biosynce.com

This aldehyde is a key building block in drug discovery and development. biosynce.com Its structure is leveraged to create novel pharmaceutical agents targeting a range of diseases, including infectious diseases, cancer, and neurological disorders. chemicalbook.com For example, research into derivatives of the closely related 1-ethyl-1H-imidazole-5-carboxylic acid has led to the development of compounds that show potential as inhibitors of HIV-1 integrase, a crucial enzyme for viral replication. Similarly, studies on 1,5-diaryl-1H-imidazole derivatives, synthesized from related building blocks, have targeted the same pathway in HIV. nih.gov Furthermore, other imidazole aldehyde derivatives have demonstrated significant anticancer activity, inducing apoptosis in cancer cell lines.

Table 3: Examples of Biologically Active Imidazole Derivatives

| Derivative Class | Target/Activity | Example Application | Reference(s) |

| 1,5-Diaryl-1H-imidazole-4-carbohydrazides | HIV-1 Integrase Inhibition | Antiviral Therapy | nih.gov |

| 1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde | Apoptosis Induction | Anticancer Research | |

| Thio-substituted Imidazoles | Antimicrobial/Antioxidant | Antibacterial/Antifungal Agents | sapub.org |

| General Imidazole Derivatives | Various (Antimicrobial, Antitumor, etc.) | Broad-spectrum Drug Development | nih.gov |

Beyond pharmaceuticals, the imidazole scaffold is also important in the agrochemical industry. This compound and its close chemical relatives are utilized as intermediates in the synthesis of new agrochemicals. chemicalbook.com These compounds can be modified to produce herbicides, fungicides, and insecticides, contributing to the development of new crop protection solutions.

Ligand in Coordination Chemistry and Materials Science

The imidazole ring, with its two nitrogen atoms, is an excellent ligand for coordinating with metal ions. rsc.org This property makes this compound a valuable component in the fields of coordination chemistry and materials science. biosynce.com The nitrogen atoms of the imidazole ring can form stable complexes with a variety of metal ions.

The presence of the aldehyde group adds another potential coordination site (the oxygen atom), allowing for the formation of multifunctional ligands. nih.gov These ligands are used to construct metal-organic frameworks (MOFs), coordination polymers, and other advanced materials. researchgate.netwalshmedicalmedia.com For instance, a copper complex using imidazole-2-carboxaldehyde as a ligand was synthesized and shown to have oxidase-like activity, demonstrating its potential in creating functional materials for sensor applications. nih.gov The ability of imidazole derivatives to form stable metal-ligand complexes is also crucial for developing new catalysts.

Formation of Metal-Ligand Complexes

The nitrogen atoms within the imidazole ring of this compound possess lone pairs of electrons, making them excellent donors for coordination with a variety of metal ions. The ethyl group at the 1-position and the carbaldehyde group at the 5-position of the imidazole ring introduce specific steric and electronic features that influence the geometry and stability of the resulting metal complexes.

The coordination of imidazole-based ligands to metal centers is a well-established principle in inorganic and bioinorganic chemistry. The imidazole ring can coordinate with metal ions, and this interaction can modulate various biochemical pathways. While specific research on the metal complexes of this compound is not extensively documented in publicly available literature, the behavior of analogous compounds provides significant insight into its potential. For instance, the related compound, 1-Ethyl-1H-imidazole-5-carboxylic acid, readily forms stable complexes with metal ions through the nitrogen atoms of the imidazole ring.

The presence of the aldehyde functional group in this compound introduces an additional potential coordination site through the oxygen atom, allowing for the formation of bidentate or bridging complexes. This bifunctionality is a key feature in the construction of more elaborate supramolecular structures. Studies on similar imidazole-carbaldehyde derivatives have shown their ability to form complexes with various transition metals. For example, imidazole derivatives can be used to create transition metal complexes with iron, cobalt, ruthenium, osmium, and vanadium. google.comnus.edu.sg

The table below illustrates the potential coordination modes of this compound and the types of metal ions it is expected to coordinate with, based on the known chemistry of similar imidazole derivatives.

| Potential Coordination Mode | Coordinating Atoms | Exemplary Metal Ions | Potential Complex Geometry |

| Monodentate | N(3) of imidazole | Cu(II), Zn(II), Co(II) | Tetrahedral, Square Planar, Octahedral |

| Bidentate (chelating) | N(3) and O(aldehyde) | Pd(II), Pt(II) | Square Planar |

| Bridging | N(3) and N(1) (in deprotonated form) or N(3) and O(aldehyde) | Ag(I), Cu(I) | Linear, Polymeric Chains |

This table is illustrative and based on the known coordination chemistry of analogous imidazole-containing ligands.

Detailed research on a positional isomer, imidazole-2-carboxaldehyde, has demonstrated its ability to form complexes with copper(II) ions, where coordination occurs through both the imidazole nitrogen and the aldehyde oxygen. rsc.org This provides strong evidence for the anticipated chelating behavior of this compound. The synthesis of such complexes often involves the reaction of the imidazole ligand with a metal salt in a suitable solvent, sometimes under solvothermal conditions to facilitate crystallization. mdpi.com

Applications in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The judicious selection of organic linkers is crucial in determining the structure, porosity, and ultimately the function of the resulting MOF. Imidazole-based ligands are highly sought after in MOF synthesis due to their rigidity, thermal stability, and the directional nature of their coordination, which allows for the predictable assembly of framework structures. mdpi.comrsc.org

While the direct use of this compound as a primary linker in widely reported MOFs is not prominent, its structural motifs are highly relevant. The combination of an imidazole ring for metal coordination and a reactive aldehyde group for post-synthetic modification makes it a valuable, albeit under-explored, building block.

The general strategy for incorporating imidazole-based ligands into MOFs involves reacting the ligand with a metal salt, often in a high-boiling point solvent under solvothermal conditions. mdpi.com The resulting framework's topology is dictated by the coordination geometry of the metal ion and the connectivity of the ligand. Imidazole derivatives have been successfully used to construct MOFs with interesting properties, such as gas sorption and luminescence.

The aldehyde functionality of this compound offers a unique advantage. It can be used as a reactive handle for post-synthetic modification of the MOF. For example, the aldehyde groups pointing into the pores of a MOF can be chemically transformed into other functional groups, allowing for the fine-tuning of the pore environment for specific applications like catalysis or selective guest uptake. Research on other aldehyde-bearing ligands has demonstrated the feasibility of this approach.

The table below outlines the potential roles of this compound in the construction and functionalization of MOFs, drawing on principles from the broader field of MOF chemistry.

| Role in MOF Synthesis | Description | Potential Metal Nodes | Anticipated MOF Properties |

| Primary Linker | The imidazole ring coordinates to metal centers to form the framework. | Zn(II), Cu(II), Co(II), Cd(II) | Porosity, thermal stability, catalytic activity. |

| Functional Co-ligand | Used in conjunction with other linkers to introduce specific functionality. | Various transition metals | Tunable pore chemistry, sites for post-synthetic modification. |

| Post-Synthetic Modification Reagent | Reacts with pre-formed MOFs containing complementary reactive sites. | N/A | Enhanced selectivity, introduction of catalytic sites. |

This table is illustrative and based on established principles of MOF design and the known reactivity of imidazole and aldehyde functionalities.